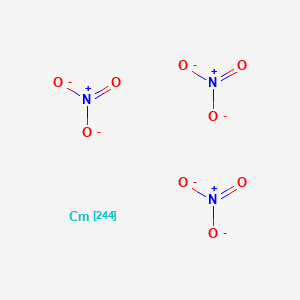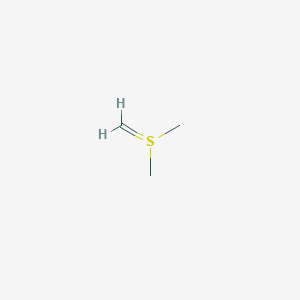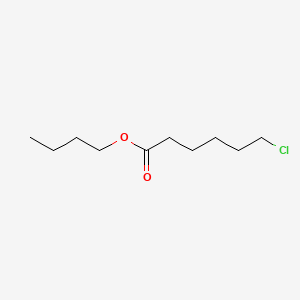
(2-Amino-4-methylphenyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-methylphenyl)methanol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the second position and a methyl group at the fourth position. This compound is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)methanol hydrochloride typically involves the reduction of 2-nitro-4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts like palladium or platinum on carbon supports to facilitate the reduction reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-4-methylphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogen atoms.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully saturated amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
(2-Amino-4-methylphenyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-4-methylphenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Amino-4-methylphenyl)methanol hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-methylphenol: Similar structure but with a hydroxyl group instead of a methanol group.
2-Amino-4-methylbenzyl alcohol: Similar structure but without the hydrochloride salt form.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: A related compound with different functional groups and properties.
Uniqueness: The presence of both an amino group and a methanol group on the benzene ring, along with the hydrochloride salt form, gives this compound unique chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
7405-13-2 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
(2-amino-4-methylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |
Clé InChI |
KNPOKJHQGIRNGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















